4-Chloro-N-(4-methoxyphenyl)benzohydrazide;hydrochloride

説明

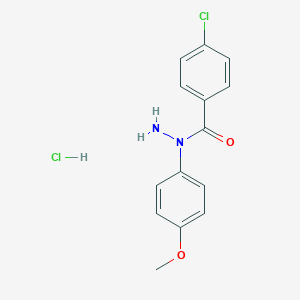

It is prepared via Fischer indolization by reacting 4-methoxyphenylhydrazine hydrochloride with 4-chlorobenzoyl chloride, followed by treatment with HCl gas to yield the hydrochloride salt in 99% purity . Its structure features a 4-chlorobenzoyl group linked to a 4-methoxyphenyl hydrazine moiety, with crystallographic data confirming intramolecular hydrogen bonding involving the hydrazide group and chloride ion .

This compound is pivotal in medicinal chemistry for developing inhibitors targeting enzymes like aldo-keto reductase 1C3 (AKR1C3) and matrix metalloproteinase-12 (MMP-12), which are implicated in cancer and inflammatory diseases .

特性

IUPAC Name |

4-chloro-N-(4-methoxyphenyl)benzohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2.ClH/c1-19-13-8-6-12(7-9-13)17(16)14(18)10-2-4-11(15)5-3-10;/h2-9H,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYDSWOBDUWVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Diazotization of 4-Methoxyaniline

The process begins with the diazotization of 4-methoxyaniline under acidic conditions. As described in patent CN102557985A, hydrochloric acid and sodium nitrite are added sequentially to 4-methoxyaniline at 0–5°C. The molar ratios of aniline:HCl:NaNO₂ are critical, typically maintained at 1:2.3–3.2:1–1.1 to ensure complete conversion to the diazonium salt. This step is exothermic and requires precise temperature control to avoid side reactions such as dimerization.

Reduction of the Diazonium Salt

The diazonium salt is subsequently reduced to form the hydrazine derivative. Patent CN103910650A highlights the use of ammonium sulfite as a reducing agent, which avoids caking issues associated with sodium sulfite in traditional methods. The reduction occurs at 50–60°C for 3–4 hours, yielding 4-methoxyphenylhydrazine intermediates. Acidification with 20% HCl precipitates the hydrochloride salt, which is filtered and dried to >99% purity.

Hydrazide Formation via Acyl Chloride Coupling

Synthesis of 4-Chlorobenzoyl Chloride

4-Chlorobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step is typically conducted under reflux conditions, with excess reagent removed via distillation to yield the reactive acyl chloride.

Nucleophilic Acyl Substitution

The 4-methoxyphenylhydrazine hydrochloride is reacted with 4-chlorobenzoyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). The reaction proceeds via nucleophilic attack by the hydrazine’s amino group on the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the hydrazide bond. The released HCl protonates the hydrazide, yielding the hydrochloride salt directly.

Key Reaction Parameters:

-

Solvent: Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

-

Stoichiometry: A 1:1 molar ratio ensures minimal side products.

-

Temperature: Room temperature to 60°C, depending on reactivity.

Continuous Flow Synthesis Approaches

Recent advancements in flow chemistry, as demonstrated by Halloran et al., offer a scalable alternative for hydrazide synthesis. In this method:

-

4-Chlorobenzoic acid and hydrazine hydrate are mixed in methanol with catalytic sulfuric acid.

-

The solution is pumped through a continuous flow reactor at 50–70°C with a residence time of 13–25 minutes.

-

The product precipitates upon cooling and is isolated in 65–91% yield.

While this method was applied to aliphatic and aromatic acids, adapting it to 4-chlorobenzoic acid would require optimization to accommodate the electron-withdrawing chloro group, which may slow hydrazinolysis.

Comparative Analysis of Methodologies

The diazotization-reduction method excels in purity and scalability for industrial batches, whereas flow chemistry offers speed and reduced solvent use.

Optimization and Scalability Considerations

Catalyst and Solvent Selection

Temperature and pH Control

化学反応の分析

Types of Reactions

4-Chloro-N-(4-methoxyphenyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzohydrazides.

科学的研究の応用

Medicinal Chemistry

4-Chloro-N-(4-methoxyphenyl)benzohydrazide;hydrochloride has been utilized in the synthesis of various pharmacologically active compounds. For instance, it serves as a key intermediate in the development of selective inhibitors for the enzyme AKR1C3, which is implicated in various diseases, including cancer and inflammation .

Case Study: Indomethacin Analogues

In a study focused on developing potent indomethacin analogues, 4-Chloro-N-(4-methoxyphenyl)benzohydrazide was used to synthesize derivatives that demonstrated selective inhibition of AKR1C3 while minimizing side effects associated with COX inhibition. The analogues synthesized showed promising biological activities against human cancer cell lines, highlighting the compound's utility in drug development .

Analytical Chemistry

This compound is also employed as a reference standard in analytical methods such as HPLC and LC-MS. Its high purity (>95%) makes it suitable for use in quantitative analysis of similar compounds in complex mixtures .

The biological activity of this compound has been explored in various studies:

- Inhibition of AKR1C3 : This enzyme is involved in steroid metabolism and has been linked to cancer progression. The compound's derivatives have shown significant inhibitory effects on AKR1C3, making them potential candidates for cancer therapeutics .

- Anti-inflammatory Properties : Due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), derivatives of this compound have been investigated for their anti-inflammatory properties, providing insights into new therapeutic pathways .

作用機序

The mechanism of action of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

類似化合物との比較

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance bioactivity by improving target binding, while methoxy groups increase lipophilicity and membrane permeability .

- Salt Forms: The hydrochloride salt of the target compound improves solubility in polar solvents (e.g., acetic acid) compared to non-ionic analogs, facilitating synthetic applications .

Pharmacological Profiles

- Target Compound Derivatives : Exhibit selectivity for AKR1C3 (IC₅₀ < 1 µM) and MMP-12 (IC₅₀ ~10 nM), crucial for prostate cancer and emphysema therapy .

- Isomer-Specific Activity : Derivatives like 46 () show 3:1 isomer ratios, where isomer A (3-ethyl substituent) has higher potency than isomer B (2-propyl), highlighting the impact of substituent positioning .

- Antimalarial Analogues : Compounds like those in achieve 90% parasite inhibition at 10 µM, whereas the target compound’s derivatives lack this activity .

Physical and Chemical Properties

生物活性

4-Chloro-N-(4-methoxyphenyl)benzohydrazide; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by recent studies and data tables.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H15ClN2O2

- IUPAC Name : 4-Chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride

The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylhydrazine under controlled conditions, resulting in the formation of the hydrazide derivative.

Antimicrobial Properties

Recent studies have demonstrated that 4-Chloro-N-(4-methoxyphenyl)benzohydrazide exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32-64 |

| Escherichia coli | 64-128 |

| Pseudomonas aeruginosa | 128-256 |

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to cell death.

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, including:

- HeLa Cells : IC50 = 25 µM

- MCF-7 Cells : IC50 = 30 µM

These findings suggest that it may be a candidate for further development as an anticancer agent.

The biological activity of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : It has been shown to integrate into lipid bilayers, disrupting membrane integrity.

- Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A recent study published in MDPI explored the efficacy of this compound against resistant strains of bacteria. The results highlighted its potential as an alternative treatment option for infections caused by multidrug-resistant organisms . Another investigation focused on its anticancer properties, showing promising results in reducing tumor growth in xenograft models .

Q & A

Q. What are the recommended synthetic routes for preparing 4-chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride, and how can purity be optimized?

The compound is typically synthesized via condensation of 4-chlorobenzohydrazide with 4-methoxybenzaldehyde under acidic conditions, followed by hydrochlorination. Key steps include:

- Reagent ratios : Use a 1:1 molar ratio of hydrazide to aldehyde to minimize side products.

- Solvent selection : Ethanol or methanol under reflux (70–80°C) improves yield .

- Crystallization : Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor by HPLC or TLC .

Q. Which spectroscopic techniques are most effective for structural characterization?

- FT-IR : Confirm hydrazone formation (C=N stretch at ~1600 cm⁻¹) and hydrochloride salt (N–H stretch at 2500–3000 cm⁻¹) .

- NMR : Use DMSO-d₆ to resolve methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.9 ppm). ¹H-¹³C HMQC correlates aromatic carbons with protons .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) .

Q. How should biological activity screening be designed for antimicrobial potential?

- Assay design : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Dose ranges : Test concentrations from 1–100 µg/mL in Mueller-Hinton broth. Hydrazide derivatives show enhanced activity at >50 µg/mL due to membrane disruption .

Q. What solvent systems are optimal for solubility and reactivity studies?

- Polar aprotic solvents : DMSO or DMF enhance solubility for kinetic studies.

- Aqueous buffers : Use pH 7.4 PBS for stability assays. Solubility decreases at pH <5 due to protonation of the hydrazone group .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution reactions at the chloro-substituted benzene ring?

- The chlorine atom undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines or thiols) in DMF at 100–120°C. Monitor by LC-MS for intermediates like Meisenheimer complexes .

- DFT calculations show para-chloro substitution lowers activation energy by 15–20 kJ/mol compared to meta-substituted analogs .

Q. How can computational methods predict hydrogen-bonding interactions and lattice energies?

- DFT studies : Optimize geometry at B3LYP/6-311+G(d,p) to calculate electrostatic potential surfaces. Hydrogen bonds (e.g., N–H···O) stabilize crystal lattices with energies ~30–40 kJ/mol .

- Molecular dynamics : Simulate solvation effects in water/ethanol mixtures to correlate with experimental solubility .

Q. How to resolve contradictions between solubility data and bioactivity results?

- Case study : Poor aqueous solubility (logP ~3.5) may mask in vitro activity. Use surfactants (e.g., Tween-80) or co-solvents (5% DMSO) in assays. Cross-validate with in silico ADMET predictions .

Q. What crystallographic strategies elucidate supramolecular interactions?

- Single-crystal X-ray : Resolve hydrogen-bonded dimers (e.g., R₂²(8) motifs) and π-π stacking (3.5–4.0 Å spacing). Anisotropic displacement parameters clarify thermal motion .

Q. What safety protocols are critical for handling hydrochloride salts during synthesis?

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during hydrochlorination .

- PPE : Nitrile gloves and goggles prevent skin/eye contact. Quench residual reagents with NaHCO₃ .

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) impact bioactivity?

- SAR studies : Methoxy groups enhance lipophilicity (logP +0.5) and Gram-positive activity. Nitro substituents increase redox-mediated toxicity but reduce solubility .

Q. What degradation pathways dominate under oxidative or hydrolytic conditions?

- Hydrolysis : The hydrazone bond cleaves at pH <2 or >10, forming 4-chlorobenzoic acid and 4-methoxyaniline. Monitor by HPLC .

- Oxidation : H₂O₂ or UV light generates N-oxides, characterized by MS/MS fragmentation .

Q. How to optimize reaction protocols for scaling to multigram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。